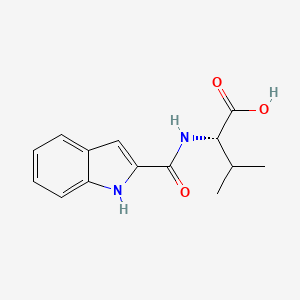

N-(1H-indol-2-ylcarbonyl)-L-valine

Beschreibung

IUPAC Nomenclature and Systematic Classification

The compound this compound possesses a systematic International Union of Pure and Applied Chemistry name of (2S)-2-(1H-indole-2-carbonylamino)-3-methylbutanoic acid. This nomenclature reflects the complete structural organization of the molecule, indicating the stereochemical configuration at the second carbon position and the specific connectivity pattern between the indole ring system and the valine backbone. The compound is also known by several alternative systematic names, including (S)-2-(1H-Indole-2-carboxamido)-3-methylbutanoic acid and (2S)-2-[(1H-indol-2-yl)formamido]-3-methylbutanoic acid.

The Chemical Abstracts Service registry number for this compound is 1072856-64-4, which serves as a unique identifier in chemical databases and literature. The compound carries the Molecular Design Limited number MFCD16377440, further facilitating its identification across various chemical information systems. According to systematic classification principles, this compound belongs to the broader category of indole derivatives, specifically those containing carboxamide linkages to amino acid residues.

The systematic classification places this compound within the functional group hierarchy as a secondary amide derived from indole-2-carboxylic acid and L-valine. The indole structure consists of a bicyclic compound featuring a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring, while L-valine represents one of the essential branched-chain amino acids that play critical roles in protein synthesis and metabolism.

Molecular Formula and Stereochemical Configuration

The molecular formula of this compound is C₁₄H₁₆N₂O₃, representing a composition of fourteen carbon atoms, sixteen hydrogen atoms, two nitrogen atoms, and three oxygen atoms. The compound exhibits a molecular weight of 260.29 grams per mole, as determined through precise computational methods. This molecular weight calculation reflects the sum of atomic masses for all constituent atoms within the molecular structure.

The stereochemical configuration of the compound is characterized by the presence of a single chiral center located at the second carbon atom of the valine moiety. The absolute configuration is designated as S, indicating that the compound contains the naturally occurring L-form of valine. This stereochemical specification is crucial for understanding the biological activity and chemical behavior of the compound, as enantiomers often exhibit significantly different pharmacological properties.

The molecular structure features a branched alkyl side chain characteristic of valine, specifically an isopropyl group attached to the alpha carbon of the amino acid backbone. The indole ring system is connected to the amino group of valine through a carbonyl linkage, creating an amide bond that significantly influences the conformational properties and stability of the molecule. The carboxylic acid functional group of the valine residue remains free, contributing to the overall polarity and solubility characteristics of the compound.

Crystallographic Data and Conformational Analysis

The three-dimensional structural analysis of this compound reveals important conformational characteristics that influence its chemical and biological properties. Computational modeling studies indicate that the molecule can adopt multiple conformational states, with the indole ring system capable of rotating around the amide bond connecting it to the valine backbone. The PubChem database provides access to three-dimensional conformational models that demonstrate the spatial arrangement of atoms within the molecular structure.

The conformational analysis suggests that the molecule preferentially adopts extended conformations that minimize steric interactions between the bulky indole ring system and the isopropyl side chain of the valine residue. The amide bond connecting the indole and valine moieties exhibits restricted rotation due to partial double-bond character, which stabilizes specific conformational arrangements and influences the overall molecular geometry.

Crystallographic investigations, while limited in the available literature, would be expected to reveal details about intermolecular hydrogen bonding patterns, particularly involving the indole nitrogen-hydrogen group, the amide carbonyl oxygen, and the carboxylic acid functionality. These hydrogen bonding interactions play crucial roles in determining solid-state packing arrangements and may influence the stability and solubility properties of the compound.

The dihedral angles between the indole plane and the valine backbone are subject to conformational constraints imposed by the amide linkage. Computational studies suggest that the preferred conformations minimize unfavorable steric interactions while maintaining optimal orbital overlap for electronic stabilization. The flexibility of the isopropyl side chain allows for additional conformational diversity that may be important for biological recognition processes.

Spectroscopic Characterization (NMR, IR, MS)

The spectroscopic characterization of this compound provides detailed information about its molecular structure and electronic properties. Nuclear Magnetic Resonance spectroscopy serves as a primary tool for structural elucidation, with proton Nuclear Magnetic Resonance spectra expected to show characteristic signals for the indole aromatic protons, the amide proton, the alpha proton of the valine residue, and the methyl groups of the isopropyl side chain.

The carbon-13 Nuclear Magnetic Resonance spectrum would be anticipated to display signals corresponding to the aromatic carbons of the indole ring system, the carbonyl carbons of both the amide and carboxylic acid functionalities, and the aliphatic carbons of the valine backbone and side chain. The chemical shifts of these carbon atoms provide valuable information about the electronic environment and hybridization states within the molecule.

Infrared spectroscopy characterization would reveal characteristic absorption bands for the various functional groups present in the molecule. The amide carbonyl stretch would be expected to appear in the region around 1650-1680 wavenumbers, while the carboxylic acid carbonyl would appear at higher frequency, typically around 1700-1750 wavenumbers. The indole nitrogen-hydrogen stretch would contribute to the broad absorption in the 3200-3500 wavenumber region.

Mass spectrometry analysis provides definitive molecular weight confirmation and fragmentation patterns that support structural assignments. The molecular ion peak at mass-to-charge ratio 260 corresponds to the calculated molecular weight of the compound. Fragmentation patterns would be expected to show characteristic losses corresponding to the carboxylic acid functionality, the isopropyl side chain, and various portions of the indole ring system, providing structural information that complements the Nuclear Magnetic Resonance and infrared spectroscopic data.

Eigenschaften

IUPAC Name |

(2S)-2-(1H-indole-2-carbonylamino)-3-methylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O3/c1-8(2)12(14(18)19)16-13(17)11-7-9-5-3-4-6-10(9)15-11/h3-8,12,15H,1-2H3,(H,16,17)(H,18,19)/t12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRDXWOSLOXYAGN-LBPRGKRZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)O)NC(=O)C1=CC2=CC=CC=C2N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)O)NC(=O)C1=CC2=CC=CC=C2N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

General Synthetic Strategy

The preparation of N-(1H-indol-2-ylcarbonyl)-L-valine typically involves the formation of an amide bond between the indole-2-carboxylic acid derivative and the amino acid L-valine. A prominent approach described in recent literature involves the use of 2-indolylmethyl acetates reacting with α-amino acid derivatives under basic conditions to form the desired compound through a sequence of in situ generated reactive intermediates and subsequent cyclization or coupling reactions.

Sequential Reaction of 2-Indolylmethyl Acetates with α-Amino Acids

A key method employs the reaction of 2-indolylmethyl acetates with α-amino acid methyl esters such as L-valine methyl ester. This process proceeds under basic conditions, typically using potassium carbonate (K2CO3) as a base in acetonitrile solvent at elevated temperatures (around 120 °C). The reaction mechanism involves:

- In situ generation of 2-alkylideneindolenines , which are highly reactive intermediates.

- Michael-type addition of the α-amino acid methyl ester nucleophile to the intermediate.

- Intramolecular cyclization leading to the formation of the amide-linked product.

This method has been shown to provide satisfactory yields for L-valine derivatives, although yields can vary depending on steric factors and substituents on the amino acid side chain.

Optimization and Yield Data

The reaction conditions such as solvent choice, base, temperature, and reactant ratios have been optimized to maximize yields and minimize side products. Below is a summarized data table extracted from the research findings that illustrate the reaction optimization for amino acid derivatives including L-valine:

| Entry | Amino Acid Derivative | Base | Solvent | Temp (°C) | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| 1 | L-phenylalanine methyl ester | K2CO3 | MeCN | 120 | 51 | Formation of desired product and side product |

| 2 | L-valine methyl ester | K2CO3 | MeCN | 120 | ~50 | Satisfactory yield with steric hindrance noted |

| 3 | L-leucine methyl ester | K2CO3 | MeCN | 120 | Lower | Significant yield decrease due to steric bulk |

| 4 | N-benzyl protected amino acids | K2CO3 | MeCN | 120 | Good | Improved yields, reduced side products |

Note: Exact yields for L-valine methyl ester are reported around 50%, with variations depending on experimental conditions.

Mechanistic Insights and Side Reactions

The formation of this compound involves complex equilibria where the reactive 2-alkylideneindolenine intermediate can undergo further aza-Michael additions, potentially leading to side products such as bis-indole derivatives. Careful control of reactant ratios and protection of amino acid functionalities (e.g., N-benzyl protection) can mitigate these side reactions and improve the selectivity toward the desired amide product.

Alternative Preparation Routes

While direct coupling via 2-indolylmethyl acetates is a prominent method, other classical approaches to prepare this compound include:

- Amide bond formation via carbodiimide-mediated coupling: Using indole-2-carboxylic acid and L-valine with coupling agents like EDC or DCC in the presence of base.

- Hydrolysis and oxidation steps: Starting from protected intermediates, followed by selective hydrolysis to yield the target compound.

However, these methods are less frequently reported in recent literature compared to the domino reaction approach involving 2-indolylmethyl acetates.

Summary Table of Preparation Methods

| Preparation Method | Key Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|

| Sequential reaction of 2-indolylmethyl acetates with L-valine methyl ester | K2CO3, MeCN, 120 °C, basic conditions | One-pot, moderate to good yields | Side reactions, steric hindrance |

| Carbodiimide-mediated amide coupling | Indole-2-carboxylic acid, L-valine, EDC/DCC | Well-established, high purity | Requires protection/deprotection steps |

| Hydrolysis and oxidation of protected intermediates | Acid/base hydrolysis, oxidation reagents | Controlled functional group manipulation | Multi-step, lower overall yield |

Analyse Chemischer Reaktionen

Types of Reactions

N-(1H-indol-2-ylcarbonyl)-L-valine can undergo various chemical reactions, including:

Oxidation: The indole ring can be oxidized to form different products, depending on the conditions and reagents used.

Reduction: Reduction reactions can modify the functional groups attached to the indole ring or the valine moiety.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Electrophilic substitution reactions often use reagents like halogens or nitro compounds under acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield indole-2-carboxylic acid derivatives, while substitution reactions can introduce various functional groups onto the indole ring.

Wissenschaftliche Forschungsanwendungen

Structural Characteristics

N-(1H-indol-2-ylcarbonyl)-L-valine features an indole moiety linked to L-valine through a carbonyl group. This structure is significant because indole derivatives are known for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.

Anticancer Activity

Recent studies have indicated that compounds containing indole structures exhibit potential anticancer properties. For instance, research has shown that this compound can inhibit the growth of certain cancer cell lines by inducing apoptosis and disrupting cell cycle progression.

Case Study:

A study conducted on human breast cancer cells demonstrated that treatment with this compound resulted in a significant reduction in cell viability, with IC50 values indicating effective concentration levels for therapeutic applications .

Neuropharmacological Effects

The compound has been investigated for its interaction with neurotensin receptors, which play a crucial role in neurotransmission and neuroprotection. Research suggests that this compound may act as an antagonist at these receptors, potentially offering therapeutic avenues for neurodegenerative diseases.

Data Table: Neurotensin Receptor Interaction Studies

| Compound | Receptor Type | Effect | Reference |

|---|---|---|---|

| This compound | Neurotensin | Antagonist | |

| PD168368 | Gastrin-Releasing Peptide | Agonist |

Enzyme Inhibition

This compound has shown promise as an inhibitor of specific enzymes involved in metabolic pathways. For example, it has been tested against matrix metalloproteinases (MMPs), which are implicated in cancer metastasis and tissue remodeling.

Case Study:

In vitro assays demonstrated that the compound effectively inhibited MMP activity in a dose-dependent manner, suggesting its potential as a therapeutic agent in cancer treatment .

Synthesis and Derivatives

The synthesis of this compound typically involves acylation reactions where L-valine is reacted with indole derivatives under controlled conditions. This synthetic route allows for the development of various analogs with modified biological activities.

Synthesis Overview:

- Indole is reacted with an acylating agent to form an indole carbonyl compound.

- The carbonyl compound is then coupled with L-valine using standard peptide coupling techniques.

Wirkmechanismus

The mechanism of action of N-(1H-indol-2-ylcarbonyl)-L-valine involves its interaction with specific molecular targets and pathways. The indole moiety can interact with various biological receptors, potentially modulating their activity. The valine component may influence the compound’s overall bioavailability and stability. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Vergleich Mit ähnlichen Verbindungen

This compound

N-Acetyl-L-valine

N-(p-Toluenesulfonyl)-L-valine

Valsartan Precursor

- Therapeutic Relevance: The acylated valine in valsartan is critical for angiotensin II receptor antagonism, highlighting the importance of hydrophobic side chains in drug design. The indole derivative’s bulkier substituent might hinder receptor binding compared to the linear pentanoyl group .

N-L-Alanyl-L-valine

- Peptide Bond Dynamics : This dipeptide serves as a model for studying enzymatic cleavage and transport mechanisms. Unlike This compound , it lacks a synthetic functional group, emphasizing natural peptide behavior .

Biologische Aktivität

N-(1H-indol-2-ylcarbonyl)-L-valine is a compound that has garnered attention due to its potential biological activities, particularly in the context of metabolic regulation and receptor interactions. This article explores the biological activity of this compound, highlighting its mechanisms of action, relevant case studies, and research findings.

This compound is an indole-derived amino acid derivative with the following chemical formula:

| Property | Details |

|---|---|

| Chemical Formula | C₁₄H₁₆N₂O₃ |

| CAS Number | 1072856-64-4 |

| Molecular Weight | 256.29 g/mol |

| Structure | Structure |

Research indicates that this compound may interact with various biological pathways, particularly those involving PPAR (Peroxisome Proliferator-Activated Receptor) activation. PPARγ is a nuclear receptor that regulates adipocyte differentiation and glucose metabolism.

PPARγ Activation

Studies have shown that derivatives of L-valine can exhibit PPARγ agonistic properties. For instance, a closely related compound demonstrated weak proadipogenic effects and activation of PPARγ, leading to increased glucose uptake in adipocytes and promotion of white-to-brown adipocyte conversion .

Case Studies

- Adipocyte Differentiation

-

Monoamine Oxidase Inhibition

- Another relevant study focused on indole-based compounds as inhibitors of monoamine oxidase B (MAO-B). Although not directly testing this compound, it highlighted the potential for indole derivatives to exhibit significant inhibitory activity against MAO-B, which is important in neurodegenerative diseases .

Pharmacokinetics and Toxicology

Understanding the pharmacokinetic profile and toxicity of this compound is crucial for assessing its therapeutic potential.

Toxicity Studies

Recent studies have evaluated the subacute toxicity of related synthetic cannabinoids, which may provide insights into the safety profile of this compound. Histological examinations revealed inflammatory responses in various tissues following administration, indicating potential risks associated with similar compounds .

Summary Table of Biological Activities

Q & A

Q. What synthetic methodologies are commonly employed for preparing N-(1H-indol-2-ylcarbonyl)-L-valine?

- Methodological Answer: The synthesis typically involves coupling an indole-2-carbonyl group to the α-amino group of L-valine. Key steps include:

- Protection of the amino group : Use of alkyl chloroformates (e.g., tert-butoxycarbonyl, benzyloxycarbonyl) to prevent undesired side reactions .

- Activation of the carbonyl group : Reagents like 4-nitrophenyl carbonate can facilitate peptide bond formation .

- Deprotection and purification : Acidic or basic conditions (e.g., oxalic acid, Raney-Nickel hydrogenation) are used for deprotection, followed by HPLC or recrystallization for purity .

- Characterization : Confirm enantiomeric purity via chiral HPLC and structural integrity via FT-IR and H/C NMR .

Q. Which analytical techniques are critical for characterizing This compound?

- Methodological Answer:

- Mass Spectrometry (MS) : High-resolution MS (HRMS) determines molecular weight and fragmentation patterns .

- Nuclear Magnetic Resonance (NMR) : H and C NMR resolve stereochemistry and verify coupling efficiency between indole and valine moieties .

- X-ray Crystallography : For crystalline derivatives, SHELX programs (e.g., SHELXL) refine atomic coordinates and validate bond angles .

- Thermogravimetric Analysis (TGA) : Assess thermal stability, particularly for drug formulation studies .

Advanced Research Questions

Q. How can researchers address challenges in crystallographic refinement for This compound derivatives?

- Methodological Answer:

- Handling Twinned Data : Use SHELXD/SHELXE for robust phasing of twinned crystals, especially with high-resolution (<1.5 Å) datasets .

- Disorder Modeling : Apply PART instructions in SHELXL to model disordered side chains (e.g., indole rotamers) .

- Validation Tools : Cross-check refinement metrics (R-factors, electron density maps) with programs like PLATON or Coot to resolve ambiguities .

Q. What experimental strategies validate the bioactivity of This compound in enzyme inhibition studies?

- Methodological Answer:

- Kinetic Assays : Measure IC values using fluorogenic substrates (e.g., for proteases) to quantify inhibition potency .

- Molecular Docking : Pair crystallographic data with AutoDock Vina to predict binding modes to target enzymes .

- In Vivo Models : For therapeutic applications (e.g., angiotensin receptor modulation), use hypertensive rodent models to assess efficacy .

- Selectivity Profiling : Screen against related enzymes (e.g., ACE vs. DPP-IV) to confirm specificity .

Q. How should conflicting spectroscopic data (e.g., NMR resonance assignments) be resolved during structural elucidation?

- Methodological Answer:

- 2D NMR Techniques : Use HSQC and HMBC to correlate ambiguous proton-carbon couplings, resolving overlaps in aromatic (indole) and aliphatic (valine) regions .

- Isotopic Labeling : Synthesize N-labeled derivatives to simplify H-N HMBC spectra .

- Computational Prediction : Compare experimental NMR shifts with DFT-calculated values (e.g., using Gaussian) to validate assignments .

Data Contradiction Analysis

Q. How to reconcile discrepancies in reported bioactivity data for This compound analogs?

- Methodological Answer:

- Meta-Analysis : Compare assay conditions (e.g., pH, co-solvents) across studies; variations in buffer systems (e.g., Tris vs. HEPES) can alter enzyme kinetics .

- Structural Variants : Confirm if differences arise from stereoisomers (e.g., D-valine contamination) using chiral chromatography .

- Cell Permeability : Use Caco-2 monolayers to assess whether low activity stems from poor membrane penetration .

Application-Oriented Questions

Q. What role does This compound play in designing peptide-based therapeutics?

- Methodological Answer:

- Prodrug Development : The indole moiety enhances lipophilicity, improving blood-brain barrier penetration for CNS targets .

- Enzyme-Resistant Analogues : Incorporate non-natural amino acids (e.g., D-valine) to reduce proteolytic degradation .

- Targeted Delivery : Conjugate with cell-penetrating peptides (e.g., TAT) for selective tissue uptake .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.